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Compound of Interest

Compound Name: 4-Hydroxyisophthalaldehyde

CAS No.: 3328-70-9

Cat. No.: B183874

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxyisophthalaldehyde, systematically known by its IUPAC name 4-hydroxybenzene-

1,3-dicarbaldehyde, is an aromatic organic compound of significant interest in synthetic

chemistry. Its structure, featuring a phenol ring substituted with two aldehyde groups at

positions 1 and 3, makes it a versatile precursor for the synthesis of more complex molecules.

This guide provides a comprehensive overview of its chemical properties, synthesis, and

applications, with a focus on its utility in the development of advanced materials and research

tools relevant to the scientific and drug development communities.

Nomenclature and Identification
IUPAC Name: 4-hydroxybenzene-1,3-dicarbaldehyde

Common Synonyms: 2,4-Diformylphenol, 5-Formylsalicylaldehyde

CAS Number: 3328-70-9
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Molecular Formula: C₈H₆O₃

SMILES: O=Cc1cc(C=O)c(O)cc1

Physicochemical and Spectroscopic Data
The physical and chemical properties of 4-hydroxybenzene-1,3-dicarbaldehyde are

summarized in the table below, providing key data for laboratory use and reaction planning.

Quantitative Data Summary

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Spectroscopic Data
Spectroscopic data is critical for the structural confirmation of 4-hydroxybenzene-1,3-

dicarbaldehyde.
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Synthesis and Experimental Protocols
The primary method for synthesizing 4-hydroxybenzene-1,3-dicarbaldehyde is through the

formylation of a phenol precursor. The Duff reaction is a notable method for achieving this

transformation.

Synthesis via Modified Duff Reaction
The Duff reaction is an ortho-formylation method for phenols that traditionally uses

hexamethylenetetramine (HMTA) as the formylating agent in glycerol and boric acid, often

resulting in low yields. Modifications using strong acids like trifluoroacetic acid (TFA) as the

solvent can improve yields and formylate phenols that are unreactive under classical

conditions.

Experimental Protocol: Modified Duff Reaction

Reaction Setup: To a solution of 4-substituted phenol in trifluoroacetic acid (TFA), add

hexamethylenetetramine (HMTA) in molar equivalents appropriate for diformylation (e.g., 2.2-

4 equivalents).

Reaction Conditions: Heat the mixture under reflux. The reaction temperature will depend on

the boiling point of the acid used, typically between 80-120°C. The reaction progress can be

accelerated by the addition of co-reagents like paraformaldehyde or 1,3,5-trioxane.

Workup: After the reaction is complete (monitored by TLC or GC), the mixture is cooled. An

aqueous workup is performed to hydrolyze the intermediate imine product to the desired
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dialdehyde.

Purification: The crude product is then purified using standard laboratory techniques such as

recrystallization or column chromatography to yield 4-hydroxybenzene-1,3-dicarbaldehyde.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-hydroxyisophthalaldehyde.

Applications in Research and Development
The unique structure of 4-hydroxybenzene-1,3-dicarbaldehyde makes it a valuable building

block in several advanced applications, particularly in materials science and the development

of biochemical probes.

Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered

structures. The aldehyde functional groups of 4-hydroxybenzene-1,3-dicarbaldehyde allow it to

act as a linker molecule. Through condensation reactions with polyamine building blocks (e.g.,

triamines), it forms stable imine-linked COFs. These materials are investigated for applications

in:

Gas Storage and Separation: The defined pore structure of COFs allows for selective

adsorption of gases.
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Catalysis: The framework can be functionalized to create active catalytic sites.

Sensing: Changes in the COF's properties upon interaction with analytes can be used for

chemical sensing.

Energy Storage: Hydroxyl-functionalized COFs have been explored as high-performance

supercapacitor electrodes.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Use of 4-hydroxyisophthalaldehyde as a linker in COF synthesis.

Synthesis of Near-Infrared (NIR) Fluorescent Probes
In the field of drug development and cell biology, fluorescent probes are essential tools for

imaging and detection. 4-Hydroxyisophthalaldehyde serves as a precursor for the synthesis

of complex organic dyes. For instance, it can be used in the multi-step synthesis of near-

infrared (NIR) fluorescent probes. These probes are designed for detecting specific biological

molecules, such as hydrogen sulfide (H₂S), a significant gaseous signaling molecule. The

aldehyde groups can be used to construct heterocyclic systems or to introduce specific

functionalities that modulate the probe's fluorescent properties upon reacting with the target

analyte.

The development of such probes is crucial for:
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Disease Diagnosis: Visualizing abnormal levels of biomarkers in cells and tissues.

Drug Efficacy Studies: Monitoring the effect of a drug on cellular processes in real-time.

Understanding Biological Pathways: Tracking the presence and concentration of key

signaling molecules.

Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the specific

biological activities or modulation of signaling pathways by 4-hydroxybenzene-1,3-

dicarbaldehyde itself. Its primary role in a biological context is as a synthetic intermediate for

creating molecules, such as the NIR probes mentioned above, which are then used to study

biological systems.

Research into Schiff bases derived from related hydroxy-aldehyde compounds has shown

potential biological activities, including antimicrobial and antioxidant properties, as well as DNA

binding and cleavage capabilities. However, specific studies focused on 4-hydroxybenzene-

1,3-dicarbaldehyde are needed to ascertain its own pharmacological profile. Its relevance to

drug development professionals lies more in its utility as a versatile chemical scaffold than as a

direct therapeutic agent.

Conclusion
4-Hydroxyisophthalaldehyde (4-hydroxybenzene-1,3-dicarbaldehyde) is a valuable and

versatile chemical compound. For researchers in materials science, it is a key building block for

the rational design of Covalent Organic Frameworks with tunable properties. For scientists and

professionals in drug development, its utility lies in its role as a precursor for sophisticated

molecular tools, such as NIR fluorescent probes, which are indispensable for modern biological

imaging and diagnostics. While its intrinsic biological activity is not well-characterized, its

importance as a synthetic platform is well-established, making it a compound of continued

interest for advanced chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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